

Understanding the structure-activity relationship of CCG-100602

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCG-100602

Cat. No.: B606537

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of **CCG-100602** For Researchers, Scientists, and Drug Development Professionals

Introduction

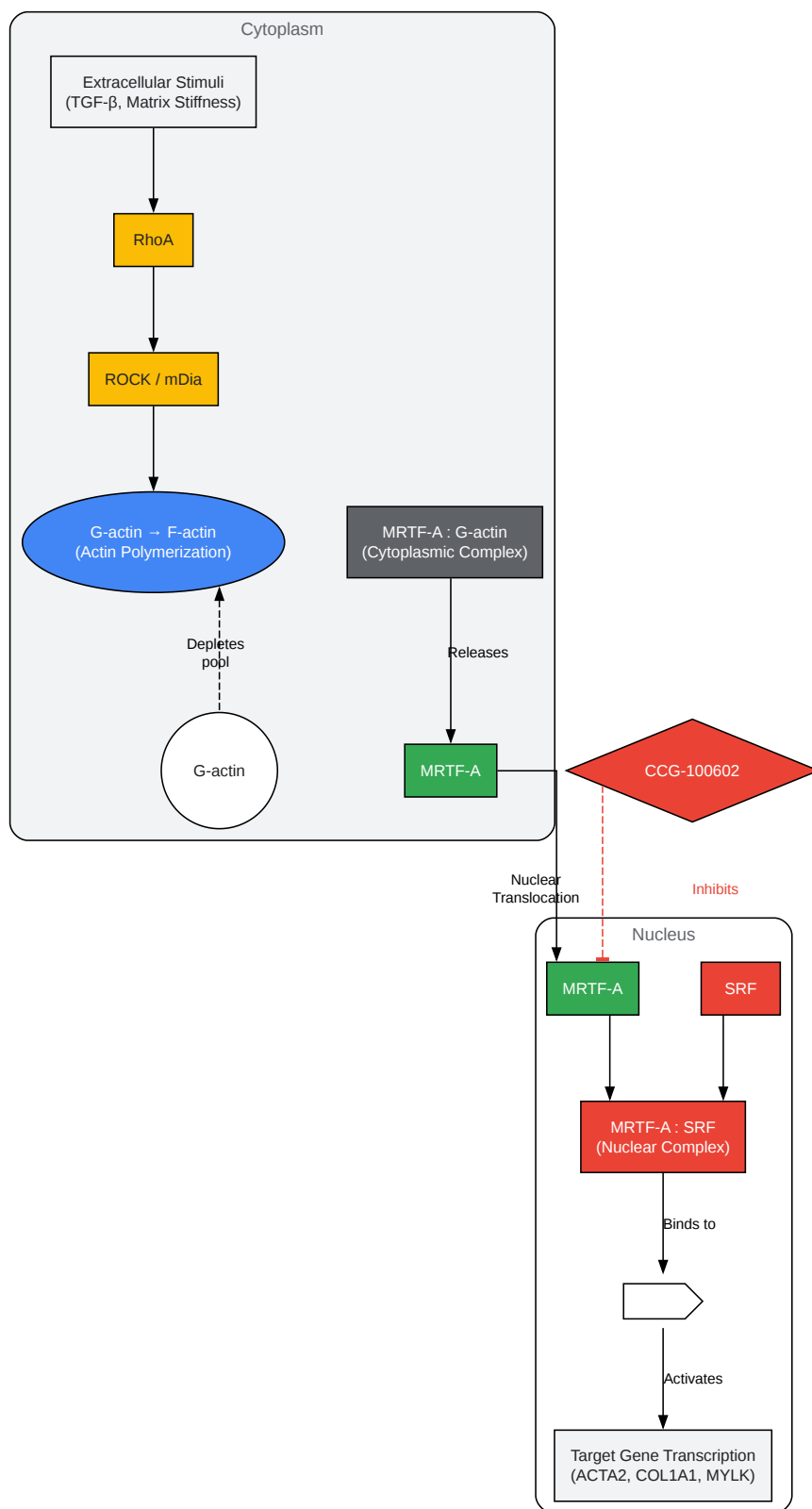
CCG-100602 is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It was developed as an analog of the first-generation inhibitor, CCG-1423, with the goal of improving potency and selectivity while reducing the significant cytotoxicity associated with the parent compound.^{[1][2]} This pathway is a critical mediator of cellular responses to both biochemical and physical stimuli, such as TGF- β and extracellular matrix stiffness, and its dysregulation is implicated in various pathological processes, including fibrosis and cancer metastasis.^{[3][4]} **CCG-100602** exerts its effects by preventing the nuclear translocation of MRTF-A, a key transcriptional coactivator for SRF, thereby inhibiting the expression of downstream target genes involved in cell motility, contraction, and fibrogenesis.^{[1][5]}

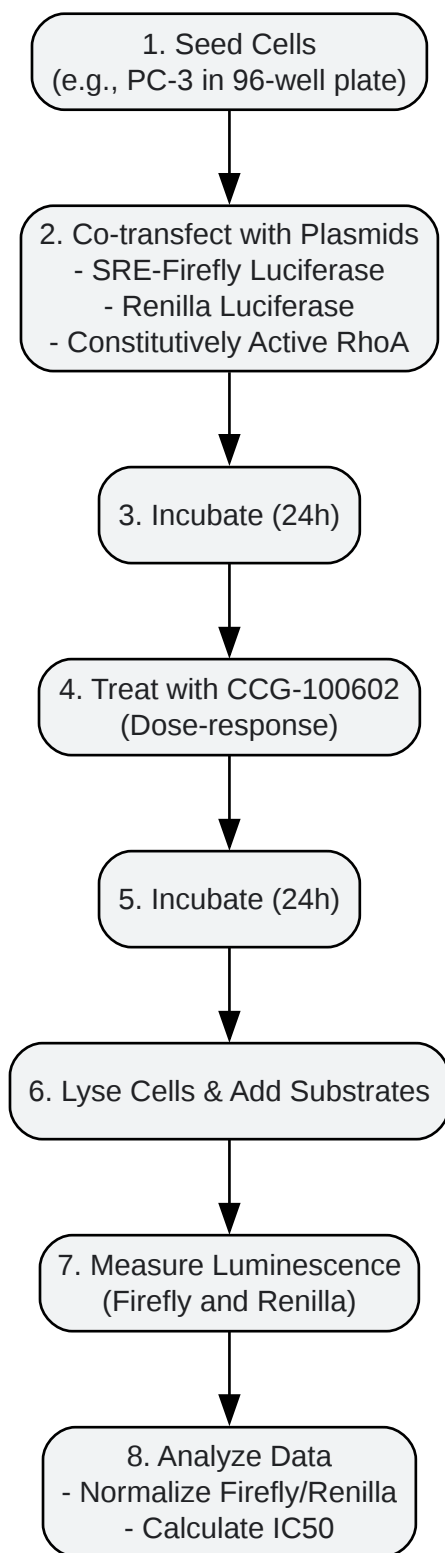
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The RhoA signaling cascade is a central pathway that translates extracellular cues into changes in gene expression, primarily through the regulation of actin dynamics.

- Activation: Extracellular signals, such as TGF- β or increased matrix stiffness, activate Rho GTPases (e.g., RhoA).[1]
- Actin Polymerization: Activated Rho stimulates its downstream effectors, including ROCK and mDia, which in turn promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[1]
- MRTF-A Release: In its inactive state, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through a complex with G-actin via its N-terminal RPEL motifs.[6] The depletion of the cytoplasmic G-actin pool during polymerization leads to the release of MRTF-A.[1]
- Nuclear Translocation: Once freed from G-actin, MRTF-A translocates to the nucleus.[1][5]
- SRF-Mediated Transcription: In the nucleus, MRTF-A binds to the Serum Response Factor (SRF), a MADS-box transcription factor.[7][8] This MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the transcription of genes involved in fibrosis and cell contractility, such as α -smooth muscle actin (α -SMA, encoded by ACTA2), collagen I (COL1A1), and myosin light chain kinase (MYLK).[1]

CCG-100602 intervenes in this pathway by specifically blocking the nuclear accumulation of MRTF-A, thus preventing the subsequent transcriptional activation of SRF target genes.[1][5][9] While initially described as an inhibitor of the MRTF-A/SRF interaction, later studies identified the iron-dependent cotranscription factor Pirin as a direct molecular target of the CCG-1423 and CCG-203971 series of compounds, suggesting a more complex mechanism of action.[10]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF- β -Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF- β -induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Actin dynamics control SRF activity by regulation of its coactivator MAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum response factor-cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAL and Ternary Complex Factor Use Different Mechanisms To Contact a Common Surface on the Serum Response Factor DNA-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the structure-activity relationship of CCG-100602]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606537#understanding-the-structure-activity-relationship-of-ccg-100602]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com